ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that features a unique combination of benzofuran, thieno[2,3-c]pyridine, and carbamoyl groups
Mechanism of Action
The thieno[2,3-c]pyridine moiety is another important structural feature. Compounds containing this moiety are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are influenced by its chemical structure and physicochemical properties. For instance, the presence of polar groups can enhance solubility and absorption, while the presence of metabolic hotspots can affect the compound’s metabolic stability .
The action environment, including factors such as pH, presence of other molecules, and cellular context, can also influence the compound’s action, efficacy, and stability. For example, the presence of certain enzymes can affect the compound’s metabolism and hence its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thieno[2,3-c]pyridine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include ethyl chloroformate, benzofuran-2-carboxylic acid, and various amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and thieno[2,3-c]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-methylbenzofuran share structural similarities with the benzofuran moiety.
Thieno[2,3-c]pyridine Derivatives: Compounds such as thieno[2,3-c]pyridine-4-carboxylic acid and its esters are structurally related.
Uniqueness
Ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is unique due to its combination of benzofuran and thieno[2,3-c]pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-27-20(26)23-8-7-12-15(10-23)29-19(16(12)17(21)24)22-18(25)14-9-11-5-3-4-6-13(11)28-14/h3-6,9H,2,7-8,10H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPQXFIZNLQCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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